2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate is a compound with the molecular formula C8H15NO5. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate typically involves the protection of serine with a tert-butoxycarbonyl group. The reaction is carried out by treating serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of 2-{[(Tert-butoxy)carbonyl]amino}-3-oxopropanoic acid.
Reduction: Reformation of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid.
Deprotection: Formation of serine from the removal of the Boc group.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate is widely used in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and other organic syntheses.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of biologically active compounds.
Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis. The compound can be selectively deprotected under acidic conditions to reveal the free amino group, allowing for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a hydroxyl group.
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid: Similar structure but with an additional carbon in the backbone.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate is unique due to its specific combination of a Boc-protected amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its role in peptide synthesis highlight its importance in both research and industrial applications .
Properties
Molecular Formula |
C8H17NO6 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate |
InChI |
InChI=1S/C8H15NO5.H2O/c1-8(2,3)14-7(13)9-5(4-10)6(11)12;/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12);1H2 |
InChI Key |
JLIWGTMHYWJUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)O.O |
Origin of Product |
United States |
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